N-benzyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
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Overview
Description
N-benzyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is a complex organic compound featuring a thiazolidine ring, a benzamide group, and a benzyl group. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide typically involves the reaction of benzylamine with 4-methyl-1,1,3-trioxo-1,2-thiazolidine-2-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Green chemistry approaches, such as the use of biopolymer-based solid acid catalysts like β-cyclodextrin-SO3H, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzamide groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzyl derivatives.
Scientific Research Applications
N-benzyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
1,1,3-trioxo-thiadiazine derivatives: Investigated for their anti-HIV activity.
Uniqueness
N-benzyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its thiazolidine ring enhances its pharmacological properties, making it a valuable compound for drug development .
Properties
IUPAC Name |
N-benzyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-12-25(23,24)20(18(13)22)16-9-5-8-15(10-16)17(21)19-11-14-6-3-2-4-7-14/h2-10,13H,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGXXFKWGDEACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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